molecular formula C21H23N5O6 B12071820 [(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate

[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate

Katalognummer: B12071820
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: ZDOJLIJUPSQFOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine is a synthetic nucleoside analog. It is a derivative of guanosine, where the hydroxyl group at the 5’ position is replaced with a benzoyl group, and the amino group at the N2 position is substituted with an isobutyryl group. This compound is of significant interest in the biomedical field due to its potential antiviral properties, particularly against RNA viruses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine typically involves multiple steps:

    Protection of the hydroxyl groups: The hydroxyl groups of the guanosine are protected using benzoyl chloride to form 5’-O-benzoylguanosine.

    Deoxygenation: The 2’-hydroxyl group is then selectively deoxygenated to form 2’-deoxyguanosine.

    Isobutyrylation: The amino group at the N2 position is protected using isobutyryl chloride to yield 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine.

Industrial Production Methods

In an industrial setting, the production of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine undergoes various chemical reactions, including:

    Hydrolysis: The benzoyl and isobutyryl protecting groups can be removed under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Substitution: The benzoyl and isobutyryl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophilic reagents like ammonia or amines.

Major Products Formed

    Hydrolysis: Removal of benzoyl and isobutyryl groups to yield 2’-deoxyguanosine.

    Oxidation: Formation of oxidized derivatives of the nucleoside.

    Substitution: Formation of substituted nucleoside derivatives.

Wissenschaftliche Forschungsanwendungen

5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: Studied for its potential antiviral properties, particularly against RNA viruses.

    Medicine: Investigated for its potential use in antiviral therapies.

    Industry: Used in the production of nucleic acid-based therapeutics and diagnostics.

Wirkmechanismus

The mechanism of action of 5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound targets viral RNA polymerase, disrupting the synthesis of viral RNA and thereby impeding the replication process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5’-O-Benzoyl-2’-deoxyguanosine: Similar structure but lacks the isobutyryl group at the N2 position.

    2’-Deoxy-N2-isobutyrylguanosine: Similar structure but lacks the benzoyl group at the 5’ position.

    5’-O-Benzoylguanosine: Contains the benzoyl group at the 5’ position but retains the hydroxyl group at the 2’ position.

Uniqueness

5’-O-Benzoyl-2’-deoxy-N2-isobutyrylguanosine is unique due to the presence of both benzoyl and isobutyryl protecting groups, which enhance its stability and specificity in antiviral applications. This dual protection also allows for selective deprotection and functionalization, making it a versatile compound in nucleoside chemistry.

Eigenschaften

Molekularformel

C21H23N5O6

Molekulargewicht

441.4 g/mol

IUPAC-Name

[3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(27)14(32-15)9-31-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)

InChI-Schlüssel

ZDOJLIJUPSQFOK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.